molecular formula C10H12N4 B13934152 N,N'-Dimethylquinoxaline-2,3-diamine CAS No. 63666-09-1

N,N'-Dimethylquinoxaline-2,3-diamine

Cat. No.: B13934152
CAS No.: 63666-09-1
M. Wt: 188.23 g/mol
InChI Key: PJKZXJODXLEDOH-UHFFFAOYSA-N
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Description

N,N'-Dimethylquinoxaline-2,3-diamine is a quinoxaline derivative characterized by two methyl-substituted amino groups at positions 2 and 3 of the heterocyclic ring. Quinoxalines are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazine ring, making them structurally versatile for chemical modifications. For example, 2,3-Diphenylquinoxaline is synthesized from o-phenylenediamine and benzil via cyclization , and similar strategies could apply to this compound using appropriately substituted precursors.

Properties

CAS No.

63666-09-1

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-N,3-N-dimethylquinoxaline-2,3-diamine

InChI

InChI=1S/C10H12N4/c1-11-9-10(12-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

PJKZXJODXLEDOH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC=CC=C2N=C1NC

Origin of Product

United States

Preparation Methods

Condensation of 1,2-Phenylenediamine Derivatives with Suitable Precursors

One of the classical approaches to synthesize quinoxaline derivatives, including this compound, involves the condensation reaction of 1,2-phenylenediamine derivatives with α-dicarbonyl compounds or their equivalents under acidic or catalytic conditions.

  • General Procedure : The condensation of N,N'-dimethyl-1,2-phenylenediamine with 1,2-dicarbonyl compounds (e.g., glyoxal or substituted glyoxals) under reflux in acetic acid or in the presence of iodine catalyst in dimethyl sulfoxide (DMSO) yields the quinoxaline core with the desired substitution pattern.

  • Advantages : This method allows for regioselective synthesis and can be adapted to produce unsymmetrical quinoxalines by varying the dicarbonyl precursor.

Buchwald–Hartwig Amination of Nitroaniline Derivatives

A more recent and sophisticated method involves the Buchwald–Hartwig cross-coupling reaction of nitroaniline derivatives to construct substituted quinoxaline frameworks.

  • Method Summary : Non-symmetrically substituted 4,5-dialkoxy-2-nitroanilines are coupled with 1-bromo-2-nitrobenzene derivatives under palladium catalysis. The reaction conditions (time and temperature) are finely tuned to achieve regioselective coupling, leading to 2,3-dialkoxyphenazines, which are related quinoxaline derivatives.

  • Relevance : Although this method targets dialkoxyphenazines, the principle of selective amination and coupling can be adapted for the preparation of this compound analogs by modifying the substituents and reaction partners.

Reduction of Quinoxaline-2,3-diamine Precursors

Another approach involves the reduction of quinoxaline derivatives bearing nitro or other reducible groups at the 2,3-positions to yield the diamine functionality.

  • Typical Procedure : Starting from 2,3-dinitroquinoxaline or related intermediates, catalytic hydrogenation or chemical reduction with agents such as lithium aluminum hydride (LiAlH4) is performed to obtain the diamine. Subsequent methylation can be achieved by reaction with methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

  • Notes : This method requires careful control to avoid over-reduction or side reactions and is often used when direct synthesis routes are less feasible.

Methylation of Quinoxaline-2,3-diamine

Direct methylation of quinoxaline-2,3-diamine is a straightforward method to obtain this compound.

  • Method : The diamine is treated with methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone). The reaction proceeds to substitute the amino hydrogens with methyl groups, yielding the N,N'-dimethyl derivative.

  • Considerations : Selectivity and reaction conditions must be optimized to avoid quaternization or multiple methylations beyond the desired N,N'-dimethyl substitution.

Alternative Catalytic Routes

Some recent studies have explored catalytic methods using iridium complexes or hypervalent iodine catalysts for quinoxaline synthesis, which could be adapted for the preparation of substituted diamines including this compound.

  • For example, iridium-catalyzed reactions of glycerol with 1,2-phenylenediamine derivatives have been reported for related quinoxaline derivatives.

  • Hypervalent iodine catalysis has also been used to synthesize unsymmetrical quinoxalines from iminoethanone intermediates and 1,2-phenylenediamine.

These methods offer mild conditions and potential for selective functionalization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range (%) Notes
Condensation with dicarbonyls N,N'-Dimethyl-1,2-phenylenediamine + glyoxal Acetic acid or Iodine in DMSO Reflux (hours) Moderate to High Classical, regioselective, widely used
Buchwald–Hartwig Amination Nitroaniline derivatives Pd catalyst, base Adjusted temp/time 50–88 Regioselective, adaptable to substituted quinoxalines
Reduction of nitroquinoxalines 2,3-Dinitroquinoxaline LiAlH4 or catalytic hydrogenation Room temp to reflux Variable Requires careful control; followed by methylation
Direct Methylation Quinoxaline-2,3-diamine Methyl iodide, base Room temp to reflux High Straightforward, requires optimization
Catalytic synthesis (Ir, Iodine) 1,2-Phenylenediamine derivatives Iridium complex, hypervalent iodine Reflux or mild heating Moderate Emerging methods, potential for unsymmetrical products

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylquinoxaline-2,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the methyl groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce partially or fully reduced quinoxaline compounds.

Scientific Research Applications

N,N’-Dimethylquinoxaline-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Dimethylquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoxaline derivatives vary widely based on substituent type and position. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Properties
N,N'-Dimethylquinoxaline-2,3-diamine –NHCH₃ at positions 2, 3 C₁₀H₁₂N₄ ~188.23 (calculated) Hypothesized enhanced lipophilicity; potential for hydrogen bonding via NH groups
6-Amino-2,3-dimethylquinoxaline –CH₃ at 2,3; –NH₂ at 6 C₁₀H₁₁N₃ 173.22 Density: 1.195 g/cm³; likely lower solubility due to non-polar methyl groups
2,3-Diphenyl-6,7-dimethylquinoxaline –C₆H₅ at 2,3; –CH₃ at 6,7 C₂₂H₂₀N₂ 312.41 Melting point: 174–175 °C; strong aromatic character (1H NMR: δ 7.31–7.94)
4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine –N(CH₃)₂ attached to a benzene ring fused to quinoxaline C₂₂H₂₁N₃ 327.43 IR peaks at 3329 cm⁻¹ (N–H stretch); complex 13C NMR shifts (δ 110–152)

Key Observations :

  • Substituent Position: The placement of methyl and amino groups significantly impacts electronic and steric properties. For instance, 6-Amino-2,3-dimethylquinoxaline prioritizes methyl groups at 2,3 and an amino group at 6, whereas the target compound positions methylated amines directly on the pyrazine ring.
  • Solubility and Reactivity: Methyl groups generally reduce solubility in polar solvents but enhance membrane permeability. Compounds like 2,3-Diphenylquinoxaline exhibit high melting points (174–175 °C) due to aromatic stacking, whereas amino-substituted derivatives may engage in hydrogen bonding.
Spectroscopic Data Comparison
  • NMR Shifts: 2,3-Diphenyl-6,7-dimethylquinoxaline: 1H NMR δ 2.53 (s, 6H, –CH₃), δ 7.31–7.94 (aromatic protons) . 4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine: 13C NMR δ 20.3 (–CH₃), δ 128–152 (aromatic carbons) . Hypothetical this compound: Expected 1H NMR signals near δ 2.8–3.1 (N–CH₃) and δ 6.5–7.5 (aromatic protons).

Biological Activity

N,N'-Dimethylquinoxaline-2,3-diamine (DMQDA) is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article reviews the biological activity of DMQDA, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12N4C_{10}H_{12}N_4 and is characterized by its quinoxaline ring structure. This compound is known for its ability to undergo various chemical reactions, including oxidation and reduction, which facilitate its use in synthetic chemistry and biological applications.

Antimicrobial Activity

DMQDA has been investigated for its antimicrobial properties against various pathogens. Research indicates that quinoxaline derivatives, including DMQDA, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that DMQDA has an MIC ranging from 40 to 50 µg/mL against strains like E. faecalis and K. pneumoniae, demonstrating comparable efficacy to standard antibiotics such as ceftriaxone .
  • Mechanism of Action : The antimicrobial effect is believed to result from the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Anticancer Activity

The anticancer potential of DMQDA has been explored through various in vitro and in vivo studies:

  • Cell Line Studies : DMQDA was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. It was found to induce apoptosis, evident from increased lactate dehydrogenase (LDH) levels and alterations in cell morphology at higher concentrations .
  • Case Study : In a study involving an Alzheimer’s disease model, DMQDA derivatives demonstrated neuroprotective effects alongside anticancer properties, suggesting a multifaceted therapeutic potential .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesObservations
AntimicrobialE. faecalis, K. pneumoniae40-50 µg/mLEffective against Gram-positive bacteria
AnticancerMCF-7 cellsIC50 ~225 µMInduces apoptosis; alters cell morphology
NeuroprotectiveAlzheimer's modelNot specifiedImproves cognitive functions

The biological activity of DMQDA can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : DMQDA may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • DNA Interaction : The compound has been shown to intercalate with DNA, disrupting replication processes in cancer cells .
  • Signaling Pathways : It may modulate key signaling pathways involved in apoptosis and inflammation .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of DMQDA against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Therapeutics : Research involving animal models indicated that DMQDA not only reduced tumor size but also improved overall survival rates when used in combination with other chemotherapeutic agents .

Q & A

Q. Tables

Key Spectroscopic Data (Adapted from )
Technique
¹H NMR (CDCl₃)
¹³C NMR (CDCl₃)
IR (KBr)
Crystallographic Parameters (From )
Space group
Unit cell dimensions
Hydrogen bonds

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